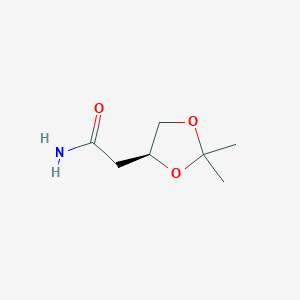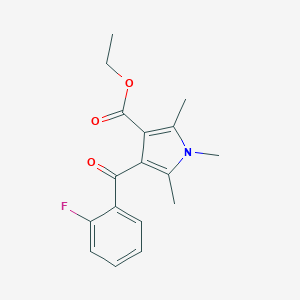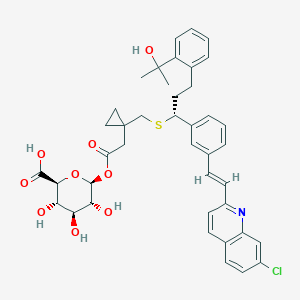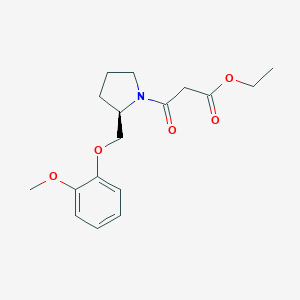
Methyl 2,6-dichloro-5-fluoronicotinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 2,6-dichloro-5-fluoronicotinate involves several key steps, including the regioselective chlorination of precursor molecules, palladium-catalyzed cyanation, and reduction sequences. A notable method includes the highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid to afford the desired nicotinic acid derivatives (Wang et al., 2006). Additionally, a practical approach for synthesizing derivatives through substitution and hydrolysis has been established, yielding significant intermediates for anticancer drugs (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of derivatives related to Methyl 2,6-dichloro-5-fluoronicotinate has been elucidated through various spectroscopic and X-ray crystallography techniques. For instance, the structure of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, a closely related compound, has been confirmed through NMR and MS spectrum analysis, revealing important insights into the compound's configuration and electronic environment (Yao et al., 2013).
Chemical Reactions and Properties
Methyl 2,6-dichloro-5-fluoronicotinate participates in various chemical reactions, including decarboxylative couplings and electrophilic substitutions, which are pivotal for the synthesis of fluorinated organic compounds. The compound's reactivity is significantly influenced by its halogen substituents, facilitating the development of novel synthetic methodologies (Lee et al., 2007).
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
- Application : 4-Methyl-2,6-diformylphenol (DFP) serves as a key platform for developing chemosensors capable of detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been extensively documented, highlighting their potential in chemical detection and analysis (Roy, 2021).
Fluorescent Dye Applications
- Clinical and Surgical Use : Methylene blue, a fluorescent dye, has found applications beyond its traditional use, especially in intraoperative fluorescent imaging. This highlights the utility of fluorescent compounds in medical and surgical settings, offering insights into their potential applications in enhancing surgical techniques and cancer detection (Cwalinski et al., 2020).
Fluorinated Compounds in Cancer Treatment
- Cancer Therapy : The review on fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), emphasizes their significant role in cancer treatment. The study delves into the synthesis, metabolism, and the evolving understanding of their mechanisms, including their effects on DNA and RNA, which could be relevant to the pharmacological applications of related fluorinated compounds (Gmeiner, 2020).
Synthesis and Manufacturing
- Chemical Synthesis : The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, showcases the methodologies and challenges in synthesizing fluorinated compounds, which might share similarities with the synthesis of Methyl 2,6-dichloro-5-fluoronicotinate (Qiu et al., 2009).
Wirkmechanismus
Safety and Hazards
“Methyl 2,6-dichloro-5-fluoronicotinate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADLLLSMEPLCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379536 | |
| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloro-5-fluoronicotinate | |
CAS RN |
189281-66-1 | |
| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)




![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)



